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Compound of Interest

Compound Name: 3-Chlorophenyl cyclopropyl ketone

CAS No.: 898789-97-4

Cat. No.: B1593103 Get Quote

CAS Number: 898789-97-4 Chemical Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1]

[2][3][4]

Executive Summary
3-Chlorophenyl cyclopropyl ketone (m-chlorophenyl cyclopropyl ketone) is a critical

pharmacophore building block used in the synthesis of central nervous system (CNS) active

agents and enzyme inhibitors (e.g., SUMO activating enzyme inhibitors).[1][2]

Unlike its para-isomer (4-chlorophenyl cyclopropyl ketone, CAS 6640-25-1), which is easily

accessible via Friedel-Crafts acylation, the 3-chloro (meta) isomer requires specific synthetic

strategies to preserve the substitution pattern.[1][2] This guide details the regioselective

synthesis via the Nitrile-Grignard route, ensuring high isomeric purity essential for Structure-

Activity Relationship (SAR) studies.[1][2]

Chemical Identity & Physical Properties[1][2][4][5][6]
[7]
Accurate identification is paramount due to the prevalence of positional isomers.
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Property Specification Notes

CAS Number 898789-97-4

Distinct from para-isomer

(6640-25-1) and ortho-isomer

(6740-85-8).[1][2][5]

IUPAC Name
(3-Chlorophenyl)

(cyclopropyl)methanone

Appearance Pale yellow oil
Liquid at room temperature.[1]

[2][4][6][7]

Density 1.19 ± 0.06 g/cm³
Predicted value based on

structural analogs.[1][2]

Boiling Point ~265°C (760 mmHg)

Typically distilled under

reduced pressure (e.g., 110-

115°C @ 1-2 mmHg).[1][2]

Solubility DCM, THF, Ethyl Acetate
Low solubility in water;

lipophilic scaffold.[1][2]

Synthesis Strategy: The Nitrile-Grignard Route[1][2]
Rationale for Methodology
Direct Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride yields

predominantly the 4-chloro (para) isomer due to the ortho/para directing nature of the chlorine

substituent.[1][2]

To selectively synthesize the 3-chloro (meta) isomer, the aromatic substitution pattern must be

established prior to ketone formation.[1] The optimal route utilizes 3-chlorobenzonitrile as the

starting material.[1][2] The cyano group serves as an electrophilic handle for nucleophilic attack

by cyclopropylmagnesium bromide.

Reaction Workflow Diagram
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Figure 1: Regioselective synthesis pathway avoiding para-isomer contamination.[1][2]

Detailed Experimental Protocol
Objective: Synthesis of 3-chlorophenyl cyclopropyl ketone on a 50 mmol scale.

Reagents:

3-Chlorobenzonitrile (6.88 g, 50 mmol)[1][2]

Cyclopropylmagnesium bromide (0.5 M in THF, 110 mL, 55 mmol)

Tetrahydrofuran (anhydrous)[1][2]

Hydrochloric acid (2N)[1][2]

Procedure:

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir

bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

Solubilization: Charge the flask with 3-chlorobenzonitrile (50 mmol) and anhydrous THF (50

mL). Cool the solution to 0°C using an ice bath.

Addition: Transfer the cyclopropylmagnesium bromide solution to the addition funnel. Add

dropwise to the nitrile solution over 30 minutes, maintaining the internal temperature below

5°C. Note: The reaction is exothermic.
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Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir

for 3–5 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.[1][2]

Mechanism:[1][8] The Grignard reagent attacks the nitrile carbon, forming a stable

magnesium imine salt (R-C(=NMgBr)-R').[1]

Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Carefully quench by slow

addition of 2N HCl (60 mL).

Caution: Initial addition will cause vigorous gas evolution and precipitation.

Stir vigorously at room temperature for 1–2 hours to ensure complete hydrolysis of the

imine intermediate to the ketone.

Work-up: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers

and wash with brine.[9] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: The crude oil is typically purified via vacuum distillation or flash column

chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure ketone.

Applications in Drug Discovery[12]
The 3-chlorophenyl cyclopropyl ketone scaffold is a versatile intermediate.[1][2] The

cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic

stability (blocking P450 oxidation sites) and increasing potency through conformational

restriction.

Key Reaction Pathways:

Reductive Amination: Reaction with amines followed by reduction (e.g., NaBH(OAc)₃) yields

secondary/tertiary amines, a common motif in GPCR ligands.

Corey-Chaykovsky Reaction: Conversion to the epoxide for further ring-opening

functionalization.[1][2]

Wohl-Ziegler Bromination: Functionalization of the cyclopropyl ring (though difficult) or the

aromatic ring.
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Case Study: SUMO Inhibitors Research indicates the utility of this ketone in synthesizing

inhibitors of SUMO Activating Enzyme (SAE). The 3-chloro substitution provides specific

electronic properties (electron-withdrawing) that enhance the binding affinity of downstream

heterocycles [1].[1][2]

Safety & Handling (GHS Standards)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity, Oral H302 Harmful if swallowed.[1][2]

Skin Irritation H315 Causes skin irritation.[1][2]

Eye Irritation H319
Causes serious eye irritation.

[1][2]

STOT-SE H335
May cause respiratory

irritation.[1][2]

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood.

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation

or moisture absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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